molecular formula C16H24N4S B1386428 1-Ethyl-2-(3-ethyl-2-methylsulfanyl-3H-imidazol-4-ylmethyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazin CAS No. 883539-25-1

1-Ethyl-2-(3-ethyl-2-methylsulfanyl-3H-imidazol-4-ylmethyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazin

Cat. No. B1386428
M. Wt: 304.5 g/mol
InChI Key: KVQHELNCKHVZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole compounds will continue to be an area of interest in drug development.

properties

IUPAC Name

1-ethyl-2-[(3-ethyl-2-methylsulfanylimidazol-4-yl)methyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4S/c1-4-14-15-7-6-8-18(15)9-10-19(14)12-13-11-17-16(21-3)20(13)5-2/h6-8,11,14H,4-5,9-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQHELNCKHVZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=CC=CN2CCN1CC3=CN=C(N3CC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-(3-ethyl-2-methylsulfanyl-3H-imidazol-4-ylmethyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-2-(3-ethyl-2-methylsulfanyl-3H-imidazol-4-ylmethyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazin
Reactant of Route 2
Reactant of Route 2
1-Ethyl-2-(3-ethyl-2-methylsulfanyl-3H-imidazol-4-ylmethyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazin
Reactant of Route 3
Reactant of Route 3
1-Ethyl-2-(3-ethyl-2-methylsulfanyl-3H-imidazol-4-ylmethyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazin
Reactant of Route 4
Reactant of Route 4
1-Ethyl-2-(3-ethyl-2-methylsulfanyl-3H-imidazol-4-ylmethyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazin
Reactant of Route 5
1-Ethyl-2-(3-ethyl-2-methylsulfanyl-3H-imidazol-4-ylmethyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazin
Reactant of Route 6
Reactant of Route 6
1-Ethyl-2-(3-ethyl-2-methylsulfanyl-3H-imidazol-4-ylmethyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.